ステアリン酸バリウム

概要

説明

Barium stearate, also known as barium octadecanoate, is a white, powdery substance derived from stearic acid and barium hydroxide. It is known for its excellent heat stability, lubricating properties, and ability to act as a stabilizer in various materials. Barium stearate is commonly used as a lubricant in plastics, a mold release agent in rubber products, and a stabilizer in polyvinyl chloride formulations .

科学的研究の応用

Barium stearate has a wide range of applications in scientific research and industry:

Plastics Industry: Used as a stabilizer and lubricant in the production of polyvinyl chloride pipes, fittings, and profiles.

Rubber Industry: Acts as a mold release agent in rubber products such as tires, hoses, and seals.

Paint Industry: Used as a flatting agent in paint formulations to control gloss and improve surface properties.

Pharmaceutical Industry: Used as an excipient in tablet formulations to improve flow properties and aid in tablet compression.

Nanotechnology: Used in the surface modification of nanoparticles to enhance their performance.

作用機序

Target of Action

Barium stearate is primarily used in the plastics industry as a stabilizer and a release agent . It interacts with the polymers in the plastic, serving as a co-stabilizer in conjunction with other metal soaps . The primary targets of barium stearate are therefore the polymers within the plastic materials it is added to .

Mode of Action

Barium stearate interacts with its targets (the polymers) by forming a lattice structure between the barium ion and the oxygen atoms supplied by four equivalent carboxylate ligands . This interaction condenses the film and greatly increases its viscosity . The formation of this lattice structure allows for enhanced stability and release properties in the plastic materials .

Biochemical Pathways

Barium, in general, has been found to affect several health conditions, especially among those chronically exposed from low to moderate doses . The health effects reported include kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .

Pharmacokinetics

Barium compounds, in general, can accumulate in the human body mainly through exposure in the workplace or from drinking contaminated water . The bioavailability of barium stearate would likely depend on the specific conditions of exposure and the individual’s health status .

Result of Action

Barium compounds have been found to cause several health effects, including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . These effects are likely due to the accumulation of barium in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of barium stearate. For instance, the presence of barium in the environment can lead to increased exposure and potential health risks . Additionally, the specific conditions of the workplace or the quality of drinking water can also affect the level of exposure to barium stearate .

生化学分析

Biochemical Properties

It is known that barium stearate interacts with alkaline earth ions in a stearic acid surface film . The frequency and shape of the carboxylate absorption band and the effect of hydration and pH on band characteristics suggest that barium ions form both calcium-type complexes and more ionic barium-type complexes .

Cellular Effects

Elevated barium concentrations can be toxic for plants and may affect growth and disturbances in homeostasis

Molecular Mechanism

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Temporal Effects in Laboratory Settings

It is known that barium stearate has excellent heat stability , suggesting that it may remain stable over time in laboratory settings.

Metabolic Pathways

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Transport and Distribution

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

Subcellular Localization

It is known that barium stearate forms complexes with the carboxylate ligand in a stearic acid surface film

準備方法

Synthetic Routes and Reaction Conditions: Barium stearate can be synthesized through the reaction of stearic acid with barium hydroxide in an aqueous medium. The process involves heating the mixture to around 50-60°C, followed by stirring and maintaining the temperature until the reaction is complete. The product is then filtered, washed, and dried .

Industrial Production Methods: In industrial settings, barium stearate is produced by adding water to a reactor, followed by barium hydroxide and stearic acid. The mixture is heated and stirred until the reaction is complete. The resulting product is then filtered, dried, and crushed to obtain the final barium stearate product .

化学反応の分析

Types of Reactions: Barium stearate primarily undergoes substitution reactions. It reacts with acids to form stearic acid and barium salts. It can also undergo thermal decomposition to produce barium oxide and stearic acid .

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to form stearic acid and barium chloride.

Heat: Decomposes at high temperatures to produce barium oxide and stearic acid.

Major Products:

Barium chloride: Formed when barium stearate reacts with hydrochloric acid.

Barium oxide: Formed during thermal decomposition.

類似化合物との比較

- Calcium stearate

- Zinc stearate

- Magnesium stearate

Comparison:

- Calcium stearate: Similar to barium stearate in its use as a stabilizer and lubricant, but it is non-toxic and often used in food-grade applications .

- Zinc stearate: Known for its excellent lubricating properties and used in cosmetics and pharmaceuticals .

- Magnesium stearate: Commonly used as a lubricant in tablet formulations and has good thermal stability .

Uniqueness of Barium Stearate: Barium stearate is unique due to its high melting point and excellent heat stability, making it suitable for high-temperature applications. It also has superior lubricating properties compared to other metal stearates .

特性

CAS番号 |

6865-35-6 |

|---|---|

分子式 |

C18H36BaO2 |

分子量 |

421.8 g/mol |

IUPAC名 |

barium(2+);octadecanoate |

InChI |

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

OTNKRKHMTFRPSK-UHFFFAOYSA-N |

SMILES |

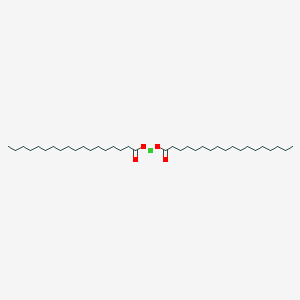

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ba] |

Key on ui other cas no. |

6865-35-6 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

同義語 |

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。